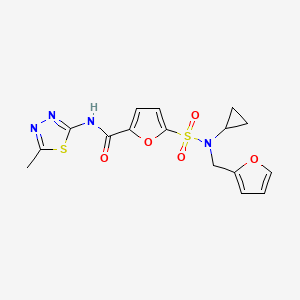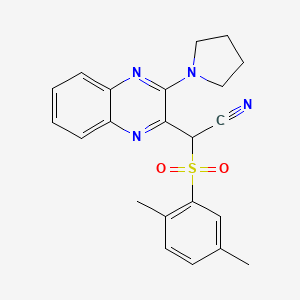![molecular formula C11H13N3O B2703103 2-[2-(1H-imidazol-1-yl)ethoxy]aniline CAS No. 464913-73-3](/img/structure/B2703103.png)
2-[2-(1H-imidazol-1-yl)ethoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[2-(1H-imidazol-1-yl)ethoxy]aniline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their therapeutic potential . For instance, Hadizadeh et al. synthesized a compound similar to “this compound” and evaluated its antihypertensive potential .Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring attached to an ethoxy group and an aniline group . The presence of these functional groups contributes to the compound’s chemical properties and reactivity.科学的研究の応用
DNA-binding Studies and Antioxidant Activities
A study by (Wu et al., 2014) explored ligands related to 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, focusing on their DNA-binding properties and antioxidant activities. They found that these ligands and their complexes exhibit potential as scavengers to eliminate hydroxyl and superoxide radicals, suggesting applications in protecting against oxidative stress.
Electrochemical and Antioxidative Activities
Another study by (Wu et al., 2015) synthesized and characterized complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline, showing strong antioxidant properties. These complexes demonstrated superior radical scavenging activity compared to standard antioxidants like vitamin C, indicating their potential in oxidative stress-related applications.
Reactivity and Synthesis
Research by (Sinnema & Arens, 2010) investigated the reactivity of ethoxyacetylene, structurally similar to this compound, with hydrazoic acid. This study contributes to understanding the chemical behavior and synthesis pathways of related compounds.
Chemosensor for Aluminum Ion
Research by (Shree et al., 2019) developed chemosensors based on imidazole compounds for detecting aluminum ions in cells. This demonstrates the application of such compounds in biological imaging and sensing technologies.
Antimicrobial Activity
A study by (Banoji et al., 2022) reported on substituted anilines, including structures similar to this compound, showing significant antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents.
Water Decontamination
The study by (Ahmed et al., 2012) explored the use of aniline-based pharmaceuticals, including compounds structurally related to this compound, in water decontamination, indicating their potential in environmental applications.
Safety and Hazards
The safety information for “2-[2-(1H-imidazol-1-yl)ethoxy]aniline” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
The future directions for “2-[2-(1H-imidazol-1-yl)ethoxy]aniline” and similar imidazole-containing compounds are likely to involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds may play a significant role in the development of new drugs to address various health conditions.
特性
IUPAC Name |
2-(2-imidazol-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIICVXQZMZRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2703022.png)
![ethyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2703023.png)
![2-[(2-Phenylethyl)amino]acetic acid hydrochloride](/img/structure/B2703024.png)
![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)
![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)



![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)
